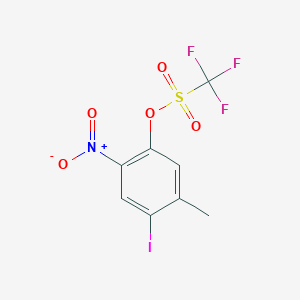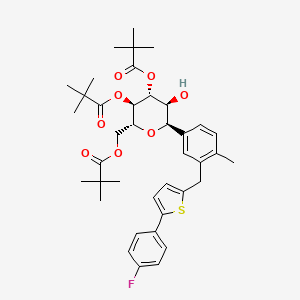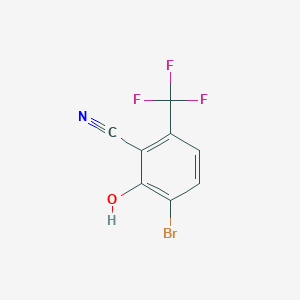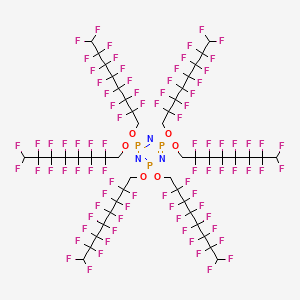
Hexakis(1H,1H,8H-tetradecafluorooctyloxy)phosphazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexakis(1H,1H,8H-tetradecafluorooctyloxy)phosphazine is a highly fluorinated compound with the molecular formula C48H18F84N3O6P3 and a molecular weight of 2421.46 g/mol . This compound is known for its unique structure, which includes multiple fluorinated alkyl chains attached to a phosphazine core. It is often used in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexakis(1H,1H,8H-tetradecafluorooctyloxy)phosphazine typically involves the reaction of hexachlorocyclotriphosphazene with 1H,1H,8H-tetradecafluorooctanol under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the substitution of chlorine atoms with the fluorinated alkoxy groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity. The final product is often purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Hexakis(1H,1H,8H-tetradecafluorooctyloxy)phosphazine can undergo various chemical reactions, including:
Substitution Reactions: The fluorinated alkoxy groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability of the fluorinated groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include strong bases (e.g., sodium hydride) for substitution reactions and oxidizing agents (e.g., hydrogen peroxide) for oxidation reactions. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation reactions may produce oxidized forms of the compound .
Scientific Research Applications
Hexakis(1H,1H,8H-tetradecafluorooctyloxy)phosphazine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving fluorinated compounds and their interactions with biological systems.
Medicine: Investigated for potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialized materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of Hexakis(1H,1H,8H-tetradecafluorooctyloxy)phosphazine is primarily based on its ability to interact with various molecular targets through its fluorinated alkoxy groups. These interactions can influence the physical and chemical properties of the target molecules, leading to changes in their behavior and function . The specific pathways involved depend on the application and the nature of the target molecules .
Comparison with Similar Compounds
Hexakis(1H,1H,8H-tetradecafluorooctyloxy)phosphazine can be compared with other similar compounds, such as:
- Hexakis(1H,1H,4H-hexafluorobutyloxy)phosphazine
- Hexakis(1H,1H,6H-decafluorohexyloxy)phosphazine
- Hexakis(1H,1H,2H-difluoroethoxy)phosphazine
These compounds share a similar phosphazine core but differ in the length and degree of fluorination of their alkoxy groups. The unique properties of this compound, such as its higher degree of fluorination and longer alkoxy chains, make it particularly useful in applications requiring high chemical stability and low reactivity .
Properties
CAS No. |
186406-49-5 |
|---|---|
Molecular Formula |
C48H18F84N3O6P3 |
Molecular Weight |
2421.5 g/mol |
IUPAC Name |
2,2,4,4,6,6-hexakis(2,2,3,3,4,4,5,5,6,6,7,7,8,8-tetradecafluorooctoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |
InChI |
InChI=1S/C48H18F84N3O6P3/c49-7(50)19(73,74)31(97,98)43(121,122)37(109,110)25(85,86)13(61,62)1-136-142(137-2-14(63,64)26(87,88)38(111,112)44(123,124)32(99,100)20(75,76)8(51)52)133-143(138-3-15(65,66)27(89,90)39(113,114)45(125,126)33(101,102)21(77,78)9(53)54,139-4-16(67,68)28(91,92)40(115,116)46(127,128)34(103,104)22(79,80)10(55)56)135-144(134-142,140-5-17(69,70)29(93,94)41(117,118)47(129,130)35(105,106)23(81,82)11(57)58)141-6-18(71,72)30(95,96)42(119,120)48(131,132)36(107,108)24(83,84)12(59)60/h7-12H,1-6H2 |
InChI Key |
YPEYJSNWEJMPBJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OP1(=NP(=NP(=N1)(OCC(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


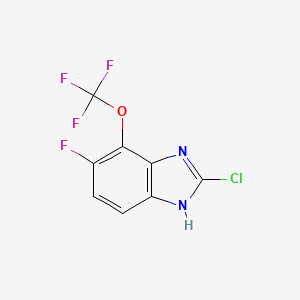



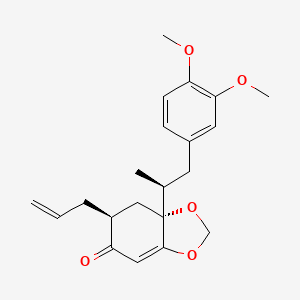
![8-(Benzyloxy)-3-hydroxy-9-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B13431903.png)
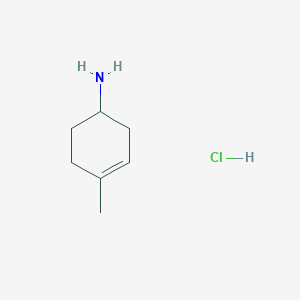
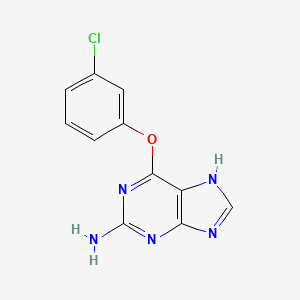

![sodium;[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl sulfate](/img/structure/B13431930.png)
